2-[(2,6-Difluorobenzyl)sulfanyl]-6-ethoxy-1,3-benzothiazole
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Overview
Description
2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a 2,6-difluorophenylmethylsulfanyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring. The introduction of the 2,6-difluorophenylmethylsulfanyl group can be achieved through a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and a thiol derivative. The ethoxy group is then introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the benzothiazole core can facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE
- 2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-METHOXY-1,3-BENZOTHIAZOLE
- 2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOXAZOLE
Uniqueness
The unique combination of the 2,6-difluorophenylmethylsulfanyl group and the ethoxy group in 2-{[(2,6-DIFLUOROPHENYL)METHYL]SULFANYL}-6-ETHOXY-1,3-BENZOTHIAZOLE imparts distinct chemical and biological properties. The difluorophenyl group enhances lipophilicity and metabolic stability, while the ethoxy group can influence solubility and bioavailability. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13F2NOS2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-6-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C16H13F2NOS2/c1-2-20-10-6-7-14-15(8-10)22-16(19-14)21-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
NIBHBCCQLIZOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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